molecular formula C21H24N2O3 B5576592 N-[(3S*,4R*)-1-(1,3-benzodioxol-5-ylmethyl)-4-(4-methylphenyl)pyrrolidin-3-yl]acetamide

N-[(3S*,4R*)-1-(1,3-benzodioxol-5-ylmethyl)-4-(4-methylphenyl)pyrrolidin-3-yl]acetamide

Cat. No.: B5576592
M. Wt: 352.4 g/mol
InChI Key: ZPQPYTHCTKAULO-RBUKOAKNSA-N
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Description

The compound “N-[(3S*,4R*)-1-(1,3-benzodioxol-5-ylmethyl)-4-(4-methylphenyl)pyrrolidin-3-yl]acetamide” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and a benzodioxole group, which is a type of aromatic ether .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and chiral centers .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. These could include properties like solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Pharmacokinetics and Metabolism Studies

Pharmacokinetic studies, such as those examining the bioequivalence of different formulations of novel compounds, provide crucial insights into the absorption, distribution, metabolism, and excretion (ADME) characteristics of new drugs. For instance, Annunziato and di Renzo (1993) conducted a bioequivalence study comparing tablet and capsule formulations of a nonsteroidal anti-inflammatory compound, highlighting the importance of pharmacokinetic parameters in drug development and approval processes (Annunziato & di Renzo, 1993).

Mechanistic Studies on Drug Toxicity

Understanding the mechanisms underlying drug toxicity is critical for the safe use of pharmaceuticals. Research on specific metabolites, such as N-acetyl-p-benzoquinone imine (NAPQI), formed by the metabolism of acetaminophen, sheds light on the pathophysiology of drug-induced liver injury and the importance of monitoring metabolite profiles for assessing drug safety (James et al., 2009).

Drug Interactions and Adverse Reactions

Investigations into the interactions between drugs and potential adverse reactions are essential for understanding the risks associated with polypharmacy. Studies on the effects of combining different pharmaceutical agents can inform guidelines for safe drug use and highlight the need for careful monitoring of patients on multiple medications (Gibson et al., 2009).

Novel Therapeutic Applications

Exploratory research into novel therapeutic applications of compounds, such as the use of ketamine and its analogs for treating depression, showcases the potential of repositioning existing drugs or developing new derivatives for additional clinical uses. Berman et al. (2000) conducted a groundbreaking study on the antidepressant effects of ketamine in depressed patients, opening new avenues for research into NMDA receptor-modulating drugs (Berman et al., 2000).

Metabolite and Adduct Analysis

The development of analytical techniques for detecting and quantifying drug metabolites and adducts in biological samples plays a crucial role in toxicological investigations and the assessment of drug exposure. Advanced LC-MS and GC-MS methodologies enable the detailed analysis of complex biological matrices, aiding in the identification of markers for drug metabolism and potential toxicity (Ozawa et al., 2019).

Mechanism of Action

The mechanism of action of this compound is not clear without further information. If it’s a drug or a biologically active compound, its mechanism of action would depend on the specific biological target it interacts with .

Future Directions

Future research on this compound could involve exploring its potential uses, studying its properties in more detail, and developing methods for its synthesis .

Properties

IUPAC Name

N-[(3S,4R)-1-(1,3-benzodioxol-5-ylmethyl)-4-(4-methylphenyl)pyrrolidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3/c1-14-3-6-17(7-4-14)18-11-23(12-19(18)22-15(2)24)10-16-5-8-20-21(9-16)26-13-25-20/h3-9,18-19H,10-13H2,1-2H3,(H,22,24)/t18-,19+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPQPYTHCTKAULO-RBUKOAKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CN(CC2NC(=O)C)CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)[C@@H]2CN(C[C@H]2NC(=O)C)CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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